molecular formula C12H20N4O3 B137307 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione CAS No. 132716-86-0

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Cat. No. B137307
M. Wt: 268.31 g/mol
InChI Key: PXMMTJQTHPZPJP-UHFFFAOYSA-N
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Patent
US05773423

Procedure details

A mixture of 6-amino-1,3-di-n-butyl-5-nitroso-uracil (3.1 g, 11.6 mmol) and 5% Pd-C in dry DMF (30 ml) was hydrogenated at 50 psi until it became a colorless solution (about 2 h). The catalyst was filtered off through Celite pad and the filtrate was mixed with 88% formic acid (15 ml) and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (1.1 g, 5.74 mmol) at 0° C. under nitrogen. The violet solution was stirred at room temperature for 3 h. DMF and formic acid were removed by rotary evaporation and the solid residue was mixed with 2N sodium hydroxide (50 ml, 100 mmol). The reaction mixture was heated at reflux for 1 h. The yellow solution was cooled and neutralized with 6N hydrochloric acid to pH 3. The solid was collected by filtration, washed with water, and dried to yield 1,3-di-n-butyl-xanthine (2.3 g, 75%), m.p. 165.5°-169° C.; 1H NMR (DMSO-d6) δ1.41-1.47 (m, 6H, 2×CH3), 1.61-1.68 (m, 4H, 2×CH2), 1.74-1.79 (m, 2H, CH2), 1.82-1.85 (m, 2H, CH2), 3.84 (t, 2H, N--CH2), 3.98 (t, 2H, N--CH2), 8.10 (s, 1H, H-8), 13.7 (br s, 1H, NH).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6](=[O:12])[N:5]([CH2:13][CH2:14][CH2:15][CH3:16])[C:4](=[O:17])[C:3]=1[N:18]=O.Cl.[CH3:21]N(C)CCCN=C=NCC.[OH-].[Na+].Cl>CN(C=O)C.[Pd].C(O)=O>[CH2:13]([N:5]1[C:4](=[O:17])[C:3]2[NH:18][CH:21]=[N:1][C:2]=2[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6]1=[O:12])[CH2:14][CH2:15][CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
NC1=C(C(N(C(N1CCCC)=O)CCCC)=O)N=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The violet solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a colorless solution (about 2 h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite pad
CUSTOM
Type
CUSTOM
Details
DMF and formic acid were removed by rotary evaporation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was cooled
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)N1C(=O)N(C=2N=CNC2C1=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 151.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.